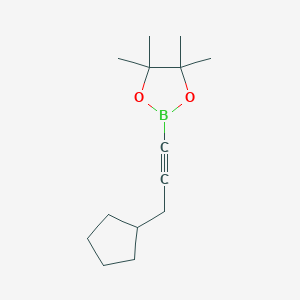
2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H23BO2 and its molecular weight is 234.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with a molecular formula of CHBO and a molecular weight of 234.14 g/mol. This compound features a dioxaborolane ring structure that is significant in organic synthesis due to its ability to form stable complexes with various substrates. Its unique structure includes both cyclopentyl and propynyl substituents, suggesting potential reactivity and biological activity.
The compound's boron atom is central to its reactivity. Dioxaborolanes are known for their stability and ability to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The structural characteristics of this compound suggest potential interactions with various biological targets.
Biological Activity
Research indicates that derivatives of dioxaborolanes exhibit significant biological activities, particularly as enzyme inhibitors. The structure of this compound suggests potential interactions with serine proteases and other enzymes due to its ability to form stable complexes with active sites .
Enzyme Inhibition
Dioxaborolanes have been studied for their role as enzyme inhibitors. For instance, modified dioxaborolanes have shown the capability to inhibit specific enzymatic activities relevant in therapeutic applications. The binding affinity of this compound to various biological targets indicates its potential use in drug design.
Case Studies and Research Findings
Several studies highlight the biological implications of similar compounds:
- Enzyme Inhibition Studies : Research has demonstrated that certain dioxaborolanes can inhibit serine proteases effectively. For example:
- A study found that a closely related dioxaborolane derivative inhibited the activity of trypsin with an IC50 value indicating strong binding affinity .
- Therapeutic Applications : Compounds similar to this compound have been explored for their potential in treating diseases related to enzyme dysfunctions.
- For instance, the development of boron-containing compounds has been linked to anti-cancer therapies due to their selective inhibition of tumor-associated enzymes .
Comparative Analysis
The following table summarizes the structural features and potential biological activities of compounds similar to this compound:
| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |
|---|---|---|---|
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CHBO | Isopropoxy substitution enhances solubility | Enzyme inhibitor |
| 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CHBO | Cyclohexyl group offers different steric properties | Potential therapeutic applications |
| 3-Cyclopentyl-1-propyne | CH | Lacks the boron component but shares alkyne features | Limited biological activity |
属性
IUPAC Name |
2-(3-cyclopentylprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h12H,5-6,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBSOBABPKVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















